4'-Bromo-2-piperidinomethyl benzophenone
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Overview
Description
The compound "4'-Bromo-2-piperidinomethyl benzophenone" is a brominated benzophenone derivative. Benzophenone derivatives are a significant class of organic compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. These compounds often serve as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of brominated benzophenone derivatives can involve various chemical reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a two-step process starting from trimethoxybenzene, which was prepared from m-trihydroxybenzene by methylation, followed by a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid . Similarly, the synthesis of other brominated benzophenone derivatives, such as 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, involved elimination, reduction, and bromination reactions . These methods highlight the versatility of brominated benzophenones in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated benzophenone derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and properties of the molecule. The structure of these compounds is often confirmed using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), electron ionization mass spectrometry (EIMS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular framework and substitution patterns of the benzophenone derivatives.
Chemical Reactions Analysis
Brominated benzophenone derivatives can participate in a variety of chemical reactions. For example, the chlorination of benzophenone-4 in the presence of bromide ions leads to the formation of mono- or di-halogenated products, which can be further oxidized and hydrolyzed to phenol derivatives . The Wittig-Horner reaction is another example, used to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene from benzophenone . These reactions demonstrate the reactivity of the bromine atom in electrophilic substitution and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives are influenced by the presence of the bromine atom and the overall molecular structure. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . The synthesis of 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, another benzophenone derivative, resulted in a product with a purity of 98% and a yield of 81%, based on 4-Bromomethyl benzophenone, showcasing the efficiency of the synthetic route .
properties
IUPAC Name |
(4-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYXOOKMXMTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643588 |
Source
|
Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2-piperidinomethyl benzophenone | |
CAS RN |
898773-06-3 |
Source
|
Record name | Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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